Cas no 2172271-52-0 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid structure
2172271-52-0 structure
Product name:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No:2172271-52-0
MF:C25H24N4O5
MW:460.481865882874
CID:5891316
PubChem ID:165533581

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
    • EN300-1564721
    • 2172271-52-0
    • EN300-1564723
    • 1-methyl-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazole-4-carboxylic acid
    • 1-methyl-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazole-4-carboxylic acid
    • 2171208-67-4
    • EN300-1564722
    • 2171201-67-3
    • Inchi: 1S/C25H24N4O5/c1-29-22(20(12-26-29)24(31)32)28-23(30)14-10-15(11-14)27-25(33)34-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-9,12,14-15,21H,10-11,13H2,1H3,(H,27,33)(H,28,30)(H,31,32)
    • InChI Key: AIIHJLKQUUAGPN-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2=C(C(=O)O)C=NN2C)=O)C1)=O

Computed Properties

  • Exact Mass: 460.17466988g/mol
  • Monoisotopic Mass: 460.17466988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 3.2

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1564721-50mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1564721-250mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1564721-10.0g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
10.0g
$14487.0 2023-07-10
Enamine
EN300-1564721-0.1g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
0.1g
$2963.0 2023-07-10
Enamine
EN300-1564721-2.5g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
2.5g
$6602.0 2023-07-10
Enamine
EN300-1564721-5.0g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
5.0g
$9769.0 2023-07-10
Enamine
EN300-1564721-0.05g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
0.05g
$2829.0 2023-07-10
Enamine
EN300-1564721-5000mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1564721-0.25g
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
0.25g
$3099.0 2023-07-10
Enamine
EN300-1564721-1000mg
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1-methyl-1H-pyrazole-4-carboxylic acid
2172271-52-0
1000mg
$3368.0 2023-09-24

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid Related Literature

Additional information on 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid

Introduction to 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2172271-52-0)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 2172271-52-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, is a derivative of pyrazole and features a cyclobutane ring and a fluorenyl group, making it a versatile molecule for various biological studies.

The structure of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid is characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a fluorenyl methoxycarbonyl (Fmoc) protecting group. The Fmoc group is particularly noteworthy as it is commonly used in peptide synthesis to protect the amino group during the synthesis process. This makes the compound an excellent candidate for use in the development of peptide-based therapeutics and diagnostics.

Recent research has focused on the biological activity and potential therapeutic applications of this compound. Studies have shown that 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to modulate specific protein-protein interactions has been explored in the context of cancer research, where it has shown potential as an inhibitor of certain oncogenic pathways.

In the realm of drug discovery, the compound's unique structure and functional groups offer several advantages. The cyclobutane ring provides rigidity and conformational stability, which can enhance the compound's binding affinity to target proteins. The pyrazole moiety, known for its bioisosteric properties, can be used to optimize pharmacological profiles by substituting other heterocyclic rings. Furthermore, the carboxylic acid group can be modified to improve solubility and bioavailability, crucial factors in drug development.

The synthesis of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps, including the formation of the Fmoc-amino cyclobutane intermediate and subsequent coupling with the pyrazole carboxylic acid. The reaction conditions and purification methods are critical to ensuring high yields and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.

In clinical trials, preliminary data suggest that 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid has favorable pharmacokinetic properties and low toxicity profiles. These characteristics are essential for its potential use as a therapeutic agent. Ongoing studies are aimed at further elucidating its mechanism of action and identifying specific disease targets where it may be most effective.

The versatility of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1-methyl-1H-pyrazole-4-carboxylic acid extends beyond its therapeutic applications. It has also been explored as a tool in chemical biology for probing protein function and interactions. The ability to modify its structure through synthetic chemistry allows researchers to create analogs with tailored properties, enabling detailed investigations into biological processes at the molecular level.

In conclusion, 5-3-{(9H-fluoren)-9-yloxycarbonylamino)cyclobutaneamido)-1-methyl)-1H-pyrazole)-4-carboxylic acid (CAS No. 2172271-52-0) represents a promising molecule with a wide range of potential applications in medicinal chemistry and chemical biology. Its unique structural features and biological activities make it an important subject of ongoing research, with significant implications for drug discovery and therapeutic development.

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